molecular formula C18H20N4O4S B2716271 2-[(4-methoxyphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251692-64-4

2-[(4-methoxyphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2716271
CAS No.: 1251692-64-4
M. Wt: 388.44
InChI Key: OMUVSYINLVDSDL-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound featuring a triazolo-pyridinone core substituted with a 4-methoxyphenylmethyl group at position 2 and a pyrrolidine sulfonyl moiety at position 4. The triazolo[4,3-a]pyridin-3-one scaffold is notable for its fused bicyclic structure, which is often associated with diverse pharmacological activities, including kinase inhibition and anti-inflammatory effects . The 4-methoxyphenyl group may enhance lipophilicity and membrane permeability, while the pyrrolidine sulfonyl substituent could influence electronic properties and binding interactions with biological targets.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-6-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-26-15-6-4-14(5-7-15)12-22-18(23)21-13-16(8-9-17(21)19-22)27(24,25)20-10-2-3-11-20/h4-9,13H,2-3,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUVSYINLVDSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-methoxyphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxybenzyl chloride with 1-(pyrrolidin-1-ylsulfonyl)-1H-[1,2,4]triazole in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at room temperature. The resulting intermediate is then subjected to cyclization under acidic conditions to form the final product .

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.

Chemical Reactions Analysis

2-[(4-methoxyphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where nucleophiles such as amines or thiols can replace the methoxy group, forming new derivatives.

    Cyclization: The triazolopyridine core can undergo cyclization reactions under acidic or basic conditions, leading to the formation of various fused ring systems.

Common reagents and conditions used in these reactions include organic solvents like THF, dichloromethane, and methanol, as well as catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Properties

Triazolopyridine derivatives are known for a variety of pharmacological activities including:

  • Antimicrobial Activity : Compounds in this class have demonstrated efficacy against various bacterial strains and fungi. The presence of the pyridine and triazole rings enhances their interaction with biological targets, making them effective antimicrobial agents .
  • Anticonvulsant Effects : Some derivatives exhibit significant anticonvulsant properties. Research indicates that modifications in the structure can lead to enhanced activity against seizures in animal models .
  • Anti-inflammatory Properties : The sulfonamide group in the compound contributes to its anti-inflammatory effects. Studies have shown that such compounds can inhibit cyclooxygenase enzymes involved in inflammation .

Antimicrobial Activity

A study investigated the antimicrobial efficacy of various triazolopyridine derivatives, including those similar to 2-[(4-methoxyphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one. The results indicated that these compounds exhibited potent activity against Gram-positive bacteria and fungi, suggesting their potential as new antimicrobial agents .

Anticonvulsant Activity

In a pharmacological evaluation of anticonvulsant activity, a series of triazolopyridines were tested using the pentylenetetrazole (PTZ) seizure model. The compound demonstrated significant protection against seizures, indicating its potential use in treating epilepsy. The structure-activity relationship (SAR) studies revealed that the methoxyphenyl group is crucial for enhancing anticonvulsant properties .

Anti-inflammatory Effects

Research focused on the anti-inflammatory properties of sulfonamide-containing triazolopyridines showed that these compounds effectively reduced inflammation in animal models by inhibiting COX enzymes. The findings suggest that this compound could be developed as a therapeutic agent for inflammatory diseases .

Structural Analysis

The structural characteristics of this compound play a significant role in its biological activity. The compound features:

ComponentDescription
Triazole RingEnhances binding affinity to biological targets
Pyridine CoreContributes to overall stability and reactivity
Sulfonamide GroupImparts anti-inflammatory properties
Methoxyphenyl SubstituentEssential for enhancing anticonvulsant activity

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, leading to modulation of their activity. For example, in medicinal chemistry, the compound may inhibit the activity of a specific kinase involved in cancer cell proliferation, thereby exerting its anti-tumor effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs from the literature:

Compound Core Structure Substituents Synthesis Method Potential Pharmacological Relevance
Target: 2-[(4-Methoxyphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one Triazolo[4,3-a]pyridin-3-one - 2: 4-Methoxyphenylmethyl
- 6: Pyrrolidine-1-sulfonyl
Not explicitly described; inferred from analogous triazolo synthesis Kinase inhibition, anti-inflammatory (inferred)
Compound 6 Triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one - 3: 5-(4-Methoxyphenyl)pyrrolo-thiazolo-pyrimidine
- 5H: Triazolo-thiadiazinone
Reaction of precursor with monochloroacetic acid in ethanol Structural data only; activity not reported
Compound 12 Triazole-pyrimidine hybrid - 4: 4-Chlorophenyl
- 6: 4-Methoxyphenyl
- 3: Triazole-linked pyrrolo-thiazolo-pyrimidine
Condensation in DMF with amino/cyano pyridine derivatives Structural data only; activity not reported
Compound (I) Pyrazoline-benzothiazole - 2: Pyrazoline with 4-methoxyphenyl
- 6: Methylbenzothiazole
Condensation of hydrazine with chalcone derivative in ethanol Antitumor, antidepressant (literature-based)

Key Insights:

Core Structure Diversity: The target compound’s triazolo-pyridinone core differs from the triazolo-thiadiazinone (Compound 6) and pyrazoline-benzothiazole (Compound I) systems. These structural variations influence electronic properties, solubility, and target selectivity.

Synthetic Flexibility :

  • Triazolo derivatives (e.g., Compounds 6 and 12) are synthesized via cyclization or condensation reactions, suggesting that similar methods could apply to the target compound .
  • The use of DMF as a solvent in Compound 12’s synthesis highlights the importance of polar aprotic solvents in facilitating heterocyclic ring formation .

The 4-methoxyphenyl group, common to both the target compound and Compounds 6 and 12, is associated with enhanced bioavailability in other drug candidates .

Biological Activity

The compound 2-[(4-methoxyphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS Number: 1251692-64-4) is a novel triazolopyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4O4SC_{18}H_{20}N_{4}O_{4}S, with a molecular weight of 388.4 g/mol. The structure features a triazole ring fused with a pyridine moiety, which is known to influence biological activity significantly. The presence of the pyrrolidine sulfonyl group and the methoxyphenyl substituent may enhance its pharmacological properties.

PropertyValue
Molecular FormulaC18H20N4O4SC_{18}H_{20}N_{4}O_{4}S
Molecular Weight388.4 g/mol
CAS Number1251692-64-4

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of similar triazolopyridine derivatives. While specific data for the compound is limited, related compounds have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's, while urease inhibitors can be beneficial in managing urinary tract infections and gastric ulcers. Compounds with similar structures have demonstrated significant inhibitory effects on these enzymes, suggesting that this compound may exhibit comparable activities .

Case Studies

  • In Silico Studies : Computational docking studies indicate that derivatives of similar structures can effectively bind to target enzymes, highlighting their potential as therapeutic agents . These studies often reveal key interactions at the molecular level that contribute to their inhibitory efficacy.
  • Pharmacological Evaluation : In vivo studies on related compounds have shown promising results in terms of reducing symptoms in animal models of disease, indicating that further exploration into this compound's pharmacodynamics could yield significant findings .
  • Safety and Toxicity : Preliminary toxicity assessments are essential for understanding the safety profile of new compounds. While specific toxicity data for this compound is not available, structural analogs have been evaluated for safety in preclinical trials .

Q & A

Q. How to reconcile discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Compound purity : Re-test batches with ≥95% purity (HPLC-ELSD).
  • Cell line specificity : Compare activity in multiple cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .

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